molecular formula C9H18Si B1582742 1-Trimethylsilyl-1-hexyne CAS No. 3844-94-8

1-Trimethylsilyl-1-hexyne

Cat. No. B1582742
CAS RN: 3844-94-8
M. Wt: 154.32 g/mol
InChI Key: SFCRJYVNDZSYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trimethylsilyl-1-hexyne (TMS-Hexyne) is an organosilicon compound with the molecular formula C6H12Si. It is a colorless liquid at room temperature and is slightly soluble in water. It is widely used in organic synthesis and as a reagent in chemical reactions. TMS-Hexyne is a versatile and useful reagent in organic synthesis due to its unique properties, such as its low reactivity, high solubility in organic solvents, and its ability to form stable complexes with certain metals.

Scientific Research Applications

1. Polymer Science

  • Sorption and Diffusion in Polymers: A study by Baschetti et al. (2005) investigated the solubility and diffusivity of n-pentane and n-hexane in poly[1-(trimethylsilyl)-1-propyne] (PTMSP) and its copolymers with 1-trimethylsilyl-1-hexyne. They found significant solubility and diffusivity reductions in PTMSP due to aging, while the copolymer showed less pronounced effects. This research provides insights into the behavior of these polymers in different conditions, which is crucial for their practical applications (Baschetti et al., 2005).

2. Analytical Chemistry

  • Biomarker Determination: Alekseenko et al. (2020) developed a procedure for determining 1-hydroxypyrene in urine, a biomarker of polycyclic aromatic hydrocarbons. This process involved using n-hexane for liquid–liquid extraction and N,O-bis(trimethylsilyl)trifluoroacetamide for derivatization, highlighting the role of trimethylsilyl compounds in analytical methodologies (Alekseenko et al., 2020).

3. Organic Chemistry

  • Photolysis and Organopolysilanes: Ishikawa et al. (1980) studied the photolysis of tris(trimethylsilyl)phenylsilane in the presence of 1-hexyne and other compounds, leading to the formation of silacyclopropenes. This research explores the photochemical reactions and potential applications of organopolysilanes in synthetic chemistry (Ishikawa et al., 1980).

4. Polymerization Processes

  • Living Polymerization: Meirvenne et al. (1990) demonstrated the use of trimethylsilyl iodide in initiating the polymerization of vinyl ethers, resulting in polymers with controlled molecular weights and narrow distributions. This study is significant for understanding the role of trimethylsilyl compounds in polymerization mechanisms (Meirvenne et al., 1990).

properties

IUPAC Name

hex-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCRJYVNDZSYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343049
Record name 1-Trimethylsilyl-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trimethylsilyl-1-hexyne

CAS RN

3844-94-8
Record name 1-Hexyn-1-yltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3844-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Trimethylsilyl-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Trimethylsilyl-1-hexyne
Reactant of Route 2
Reactant of Route 2
1-Trimethylsilyl-1-hexyne
Reactant of Route 3
Reactant of Route 3
1-Trimethylsilyl-1-hexyne
Reactant of Route 4
Reactant of Route 4
1-Trimethylsilyl-1-hexyne
Reactant of Route 5
Reactant of Route 5
1-Trimethylsilyl-1-hexyne
Reactant of Route 6
Reactant of Route 6
1-Trimethylsilyl-1-hexyne

Citations

For This Compound
101
Citations
NG Bhat, CP Aguirre - Tetrahedron Letters, 2000 - Elsevier
… synthesis of an alkenyl gem-dimetallic compound such as the preparation of (Z)-2-(1-trimethylsilyl-1-hexenyl)-1,3,2-dioxaborinane via the hydroboration of 1-trimethylsilyl-1-hexyne with …
Number of citations: 8 www.sciencedirect.com
SM Matson, GN Bondarenko, VS Khotimskiy - Polymer Science Series A, 2006 - Springer
… copolymerization of TMSP with aromatic and aliphatic disubstituted hydrocarbon acetylenes (1-phenyl-1-propyne, 1-phenyl-1-hexyne, 2-octyne, 4-octyne, and 1-trimethylsilyl-1-hexyne) …
Number of citations: 3 link.springer.com
KK Wang, SS Nikam, CD Ho - The Journal of Organic Chemistry, 1983 - ACS Publications
Al, Si, Ti, Cu, Zn, Sn) have been used to control the regioand stereoselectivity of the condensation reactions with aldehydes and ketones. We now report that the propargylic …
Number of citations: 48 pubs.acs.org
A Vitérisi, A Orsini, JM Weibel, P Pale - Tetrahedron letters, 2006 - Elsevier
… The commercially available 1-trimethylsilyl-1-hexyne was first used as a model to set up the … Formation of 1-hexynyl silver 1b from 1-trimethylsilyl-1-hexyne in the presence of silver salts …
Number of citations: 60 www.sciencedirect.com
V Gabelica, AJ Kresge - Journal of the American Chemical …, 1996 - ACS Publications
Rates of carbon protonation to give carbocation products were measured in concentrated perchloric acid solutions for cyclohexene, propyne, 1-hexyne, and their 1-trimethylsilyl-…
Number of citations: 55 pubs.acs.org
M Ghisellini, M Quinzi, MG Baschetti, F Doghieri… - Desalination, 2002 - Elsevier
The mass transport properties of n-alkanes in pure poly(1-trimethylsilyl-1-propyne) (PTMSP) and in its copolymers with poly(1-trimethylsilyl-1-hexyne) (TMSE) have been investigated …
Number of citations: 10 www.sciencedirect.com
P Bertus, U Halbes, P Pale - European journal of organic …, 2001 - Wiley Online Library
… In the case of 1-trimethylsilyl-1-hexyne (2a), both reactions ran equally well, the reaction with silver iodide being slightly more rapid and effective than the one without (entry 1 vs. 2). With …
VR Chintareddy, K Wadhwa… - The Journal of organic …, 2011 - ACS Publications
… Initially, the reaction of o-methoxybenzaldehyde (1) with 1-trimethylsilyl-1-hexyne (2) was screened … of 2 equiv of 1-trimethylsilyl-1-hexyne (2) at room temperature gave the best results. …
Number of citations: 57 pubs.acs.org
S Fujikura, M Inoue, K Utimoto, H Nozaki - Tetrahedron letters, 1984 - Elsevier
Reaction of 6-bromo-1-trimethylsilyl-1-hexyne with magnesium affords the corresponding Grignard reagent whose C-Mg bond intramolecularly adds to the trimethylsilylacetylene moiety …
Number of citations: 45 www.sciencedirect.com
G Hilt, TJ Korn - Tetrahedron Letters, 2001 - Elsevier
… The regiochemistry for the dihydroaromatic products of reactions of isoprene with unsymmetrical reaction partners (2-alkynes and 1-trimethylsilyl-1-hexyne) is investigated. The …
Number of citations: 49 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.